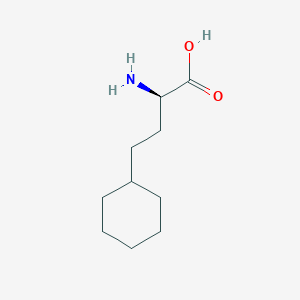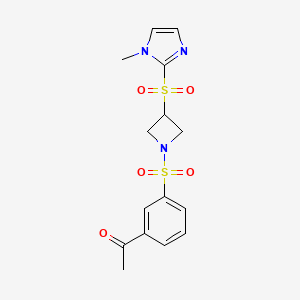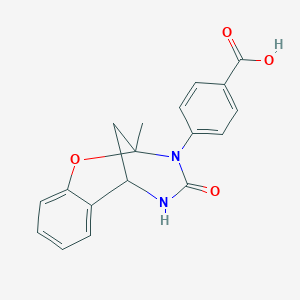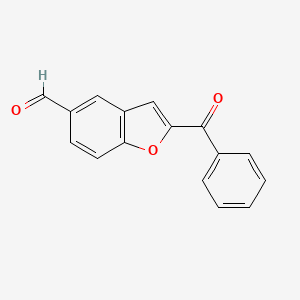![molecular formula C25H27N5 B2587559 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900296-66-4](/img/structure/B2587559.png)
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are part of a larger class of organic compounds that play a crucial role in the field of medicinal chemistry . They are part of many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms . The exact structure of “3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine” would depend on the specific locations of the phenyl, piperazinyl, and propyl groups on the pyrazolo[1,5-a]pyrimidine core.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, pyrimidine derivatives exhibit a wide range of properties due to the versatility of the pyrimidine core .Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their potential anti-inflammatory and analgesic properties. One study highlights the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrating significant anti-inflammatory activity without ulcerogenic effects, suggesting a therapeutic index superior to traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983). This research implies that similar structures could provide a basis for developing new anti-inflammatory drugs with reduced side effects.
Anticancer Activity
Recent studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for their potential use in cancer treatment. These compounds have shown promising in vitro antitumor activity against specific cancer cell lines, highlighting the importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry research aimed at cancer therapy (Farag & Fahim, 2019).
Enzyme Inhibition for Therapeutic Targets
The pyrazolo[1,5-a]pyrimidine core has been utilized to develop enzyme inhibitors targeting various diseases. For example, compounds within this class have been evaluated for their cyclooxygenase (COX) inhibition, presenting a potential pathway for developing new anti-inflammatory and anticancer agents (Bakr, Azouz, & Abdellatif, 2016).
Antimicrobial and Antifungal Applications
Research has also been conducted on pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial and antifungal applications. These compounds have shown activity against a range of bacterial and fungal strains, suggesting their potential as new antimicrobial agents with diverse applications in treating infections (Aggarwal et al., 2014).
Neurodegenerative and Neuropsychiatric Diseases
Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. For instance, selective inhibitors of phosphodiesterase 1 (PDE1), featuring the pyrazolo[1,5-a]pyrimidine scaffold, have shown promise in preclinical studies for improving cognitive functions, offering new avenues for therapeutic interventions (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance cognitive function . .
Result of Action
The inhibition of AChE by this compound results in increased acetylcholine levels. This increase can potentially enhance cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced .
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Cellular Effects
Some related compounds have shown to inhibit the growth of certain cell types
Molecular Mechanism
Some related compounds have been found to inhibit acetylcholinesterase, suggesting a potential mechanism of action
properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-2-9-21-18-24(29-16-14-28(15-17-29)22-12-7-4-8-13-22)30-25(27-21)23(19-26-30)20-10-5-3-6-11-20/h3-8,10-13,18-19H,2,9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXADIWXXGHYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)


![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)


![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)
![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)

![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)
![3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2587498.png)